molecular formula C9H10FNO2S B2751306 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411271-92-4

1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2751306
CAS No.: 2411271-92-4
M. Wt: 215.24
InChI Key: LAWHRIPIECZUPT-UHFFFAOYSA-N
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Description

1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of isoindole derivatives with sulfonyl fluoride reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine, followed by fluorination using a fluoride source like potassium fluoride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride exerts its effects involves the interaction with specific molecular targets. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved may include inhibition of signal transduction processes or disruption of metabolic pathways .

Comparison with Similar Compounds

  • 1-Methyl-1,3-dihydroisoindole-2-sulfonamide
  • 1-Methyl-1,3-dihydroisoindole-2-sulfonic acid
  • 1-Methyl-1,3-dihydroisoindole-2-sulfonate esters

Uniqueness: 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonamides or sulfonic acids. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

IUPAC Name

1-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-7-9-5-3-2-4-8(9)6-11(7)14(10,12)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHRIPIECZUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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